molecular formula C8H18O2S B14674113 bis-(2-Ethoxyethyl) sulfide CAS No. 41719-25-9

bis-(2-Ethoxyethyl) sulfide

Cat. No.: B14674113
CAS No.: 41719-25-9
M. Wt: 178.29 g/mol
InChI Key: RWZKNFZVXNAVSZ-UHFFFAOYSA-N
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Description

Bis-(2-Ethoxyethyl) sulfide: is an organic compound with the molecular formula C8H18O2S and a molecular weight of 178.292 g/mol It is characterized by the presence of two ethoxyethyl groups attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves the reaction of 2-ethoxyethanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2C4H9O+SCl2C8H18O2S+2HCl2 \, \text{C}_4\text{H}_9\text{O} + \text{SCl}_2 \rightarrow \text{C}_8\text{H}_{18}\text{O}_2\text{S} + 2 \, \text{HCl} 2C4​H9​O+SCl2​→C8​H18​O2​S+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Bis-(2-Ethoxyethyl) sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Compounds with different nucleophilic groups replacing the ethoxyethyl groups.

Scientific Research Applications

Chemistry: Bis-(2-Ethoxyethyl) sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems

Industry: The compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism by which bis-(2-Ethoxyethyl) sulfide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to the formation of new chemical entities. The ethoxyethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Bis(2-chloroethyl)sulfide:

    Bis(2-methoxyethyl)sulfide: This compound has methoxyethyl groups instead of ethoxyethyl groups, leading to differences in reactivity and applications.

Uniqueness: Bis-(2-Ethoxyethyl) sulfide is unique due to its specific combination of ethoxyethyl groups and a sulfur atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

41719-25-9

Molecular Formula

C8H18O2S

Molecular Weight

178.29 g/mol

IUPAC Name

1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane

InChI

InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

RWZKNFZVXNAVSZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCSCCOCC

Origin of Product

United States

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